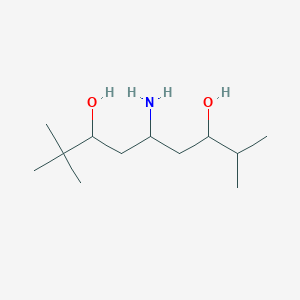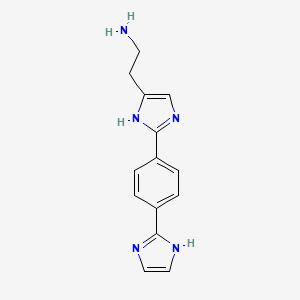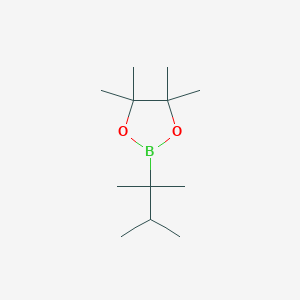
2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2,3-dimethylbutan-2-yl group. The compound’s structure imparts it with distinct chemical properties that make it valuable in synthetic organic chemistry and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethylbutan-2-ol with boronic acid or boronic ester derivatives under controlled conditions. One common method involves the use of a boronic acid derivative in the presence of a dehydrating agent to facilitate the formation of the dioxaborolane ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound and the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
科学研究应用
2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron-containing compounds like this one.
Industry: It is utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the delivery of boron atoms in BNCT.
相似化合物的比较
Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar alkyl group but lacking the boron-containing dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar dioxaborolane ring but different alkyl substituents.
Uniqueness
2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its dioxaborolane ring and the 2,3-dimethylbutan-2-yl group. This structure imparts specific reactivity and stability, making it valuable in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
99810-79-4 |
|---|---|
分子式 |
C12H25BO2 |
分子量 |
212.14 g/mol |
IUPAC 名称 |
2-(2,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H25BO2/c1-9(2)10(3,4)13-14-11(5,6)12(7,8)15-13/h9H,1-8H3 |
InChI 键 |
ZUWYEOUQOHAHPM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





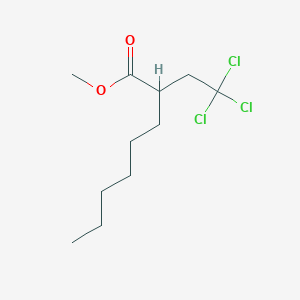

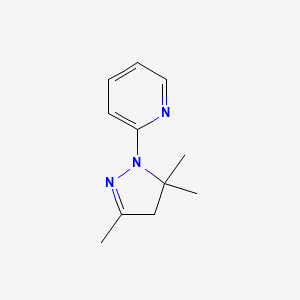
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
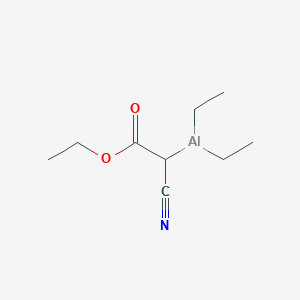

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
